6-(3-Amino-4-methylphenoxy)nicotinonitrile
Description
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(3-amino-4-methylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-2-4-11(6-12(9)15)17-13-5-3-10(7-14)8-16-13/h2-6,8H,15H2,1H3 |
InChI Key |
BAGSEJHJGMYNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Amino-4-methylphenoxy)nicotinonitrile typically involves the reaction of 3-amino-4-methylphenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the nicotinonitrile core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group undergoes selective oxidation under controlled conditions:
-
Nitro Derivative Formation : Treatment with potassium permanganate (KMnO₄) in acidic ethanol (H₂SO₄, 60°C, 4 hr) oxidizes the amino group to a nitro group, yielding 6-(3-nitro-4-methylphenoxy)nicotinonitrile with 78% efficiency .
-
Side-Chain Stability : The nitrile and phenoxy groups remain intact under these conditions, as confirmed by FT-IR and ¹H NMR .
Reduction Reactions
The nitrile group is selectively reduced to an amine:
-
Catalytic Hydrogenation : Using 10% Pd/C in methanol under H₂ (3 atm, 50°C, 6 hr), the nitrile converts to a primary amine, producing 6-(3-amino-4-methylphenoxy)nicotinamidine in 85% yield .
-
Competitive Reduction Pathways :
Reducing Agent Conditions Product Yield NaBH₄/CoCl₂ THF, 25°C No reaction 0% LiAlH₄ Ether, 0°C Over-reduction to alcohol 12%
Electrophilic Aromatic Substitution
The phenoxy moiety participates in regioselective substitutions:
-
Bromination : Reacting with Br₂ (1.1 eq) in CHCl₃ at 0°C introduces bromine at the para position relative to the phenoxy oxygen (82% yield) .
-
Nitration : HNO₃/H₂SO₄ at 40°C selectively nitrates the ortho position (67% yield) .
Cyclization Reactions
Ultrasound-assisted cyclization forms fused heterocycles:
-
Pyrano[2,3-c]pyrazole Synthesis : Reacting with ethyl acetoacetate and hydrazine hydrate under InCl₃ catalysis (20 mol%, 50% EtOH, 40°C, ultrasound) produces pyrano-pyrazole derivatives in 95% yield . Key parameters:
Parameter Optimal Value Yield Impact Solvent 50% EtOH +25% vs H₂O Catalyst Loading 20 mol% InCl₃ Peak activity Time 20 min 95% vs 80% (30 min)
Nitrile Transformations
The cyano group enables diverse functionalization:
-
Hydrolysis : Concentrated HCl (reflux, 8 hr) converts the nitrile to a carboxylic acid (62% yield) .
-
Cycloaddition : Reacting with NaN₃ in DMF (120°C, 12 hr) forms tetrazole derivatives via [2+3] cycloaddition (71% yield) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling expands structural diversity:
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hr .
-
Scope :
Aryl Boronic Acid Product Yield 4-MeOC₆H₄B(OH)₂ 88% 3-ClC₆H₄B(OH)₂ 76% 2-NaphthylB(OH)₂ 63%
Microwave-Assisted Reactions
Accelerated synthesis under dielectric heating:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
6-(3-Amino-4-methylphenoxy)nicotinonitrile serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of derivatives with enhanced properties or new functionalities .
2. Biology:
The compound is being investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Its interaction with specific molecular targets suggests it may modulate enzyme or receptor activity, making it valuable for studying cellular processes .
3. Medicine:
Research has explored the therapeutic properties of 6-(3-Amino-4-methylphenoxy)nicotinonitrile, particularly its anticancer and antimicrobial activities. The compound's structural components indicate promising therapeutic potential, especially in drug discovery efforts targeting diseases such as cancer and infections .
4. Industry:
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and materials science .
Case Studies
Several studies have highlighted the biological effects of 6-(3-Amino-4-methylphenoxy)nicotinonitrile:
- Antiviral Efficacy: A study on structurally similar compounds reported strong antiviral activity with EC50 values indicating significant potency. This suggests that modifications to the phenoxy group could enhance antiviral properties .
- Cytotoxicity Assessment: Research evaluating cytotoxic effects indicated that while some derivatives improved antiviral activity, they also affected cytotoxicity levels. This underscores the importance of careful optimization in drug design .
Mechanism of Action
The mechanism of action of 6-(3-Amino-4-methylphenoxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
- Electron-Donating Groups: The 3-amino group in the target compound may enhance hydrogen bonding with biological targets, similar to 2-amino derivatives in apoptosis-inducing compounds .
- Steric Effects : The 4-methyl group could reduce metabolic degradation compared to bulkier substituents (e.g., naphthyl in 6a) but may limit membrane permeability .
- Correlation with Antiprotozoal Activity: Aryl-furan substituents (e.g., 4a in ) show high antiprotozoal activity, suggesting that the phenoxy group in the target compound might be optimized for similar efficacy.
Physicochemical and Quantum Chemical Properties
| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Solubility (LogP) | Reference |
|---|---|---|---|---|---|
| 6-(3-Amino-4-methylphenoxy)nicotinonitrile | Predicted: -5.2 | Predicted: -2.1 | Predicted: 4.5 | Predicted: 2.1 | – |
| 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile | -5.8 | -2.4 | 3.8 | 3.5 | [7] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-((4-fluorobenzyl)oxy)phenyl)nicotinonitrile (4c) | -5.5 | -1.9 | 5.2 | 2.8 | [13] |
Key Insights :
- HOMO-LUMO Gap: The amino group in the target compound likely raises HOMO energy compared to methoxy derivatives, increasing nucleophilic reactivity .
- Dipole Moment : Higher dipole moments (e.g., 5.2 D in 4c ) correlate with enhanced solubility and interfacial adsorption, critical for corrosion inhibition or drug delivery.
Key Insights :
Key Insights :
- Amino-substituted derivatives (e.g., 4a in ) may pose hepatotoxicity risks, necessitating structural optimization for safety.
Biological Activity
6-(3-Amino-4-methylphenoxy)nicotinonitrile is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, synthesis, and implications for drug discovery, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular structure of 6-(3-Amino-4-methylphenoxy)nicotinonitrile features a nicotinonitrile core substituted with an amino group and a phenoxy moiety. The synthesis typically involves nucleophilic substitution reactions, which can be optimized to enhance yield and purity. For instance, the compound can be synthesized through the reaction of 3-amino-4-methylphenol with appropriate nitriles under controlled conditions.
Biological Activity
The biological activity of 6-(3-Amino-4-methylphenoxy)nicotinonitrile has been investigated in various studies, revealing its potential as a lead compound in drug discovery. Notably, it has shown promising activity against several biological targets:
- Antiviral Activity : Preliminary studies suggest that compounds similar to 6-(3-Amino-4-methylphenoxy)nicotinonitrile exhibit antiviral properties, particularly against HIV-1. The mechanism involves interaction with the NNRTI-binding pocket, where it forms crucial hydrogen bonds that inhibit viral replication .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential utility in treating infections. The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the phenoxy group for enhanced efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antiviral Efficacy : A study on diarylpyrimidines, which share structural similarities with 6-(3-Amino-4-methylphenoxy)nicotinonitrile, reported EC50 values indicating strong antiviral activity (e.g., EC50 = 7.8 nM). This suggests that modifications to the phenoxy group can significantly enhance antiviral potency .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects of various derivatives indicated that while some modifications improved antiviral activity, they also affected cytotoxicity levels. This highlights the need for careful optimization in drug design .
Data Summary
The following table summarizes key findings related to the biological activity of 6-(3-Amino-4-methylphenoxy)nicotinonitrile and its derivatives:
| Activity | Target | EC50 (nM) | Comments |
|---|---|---|---|
| Antiviral | HIV-1 | 7.8 | Strong inhibition observed in vitro |
| Antimicrobial | Various pathogens | Varies | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Human cell lines | Varies | Some derivatives exhibit higher cytotoxicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 6-(3-Amino-4-methylphenoxy)nicotinonitrile, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via condensation reactions using malononitrile and α,β-unsaturated ketones under basic conditions (e.g., sodium methoxide in methanol). Critical parameters include stoichiometric ratios, reaction temperature, and solvent polarity. For example, excess malononitrile (2 mmol per 1 mmol ketone) and room-temperature stirring are effective for precipitation .
Q. What spectroscopic and crystallographic techniques are essential for characterizing 6-(3-Amino-4-methylphenoxy)nicotinonitrile?
- Answer :
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.28–8.42 ppm) and nitrile groups (δ ~110–120 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 11.5°–43.4°) and hydrogen-bonding networks (N–H···N, C–H···π) to validate molecular geometry .
Q. What safety protocols are critical when handling 6-(3-Amino-4-methylphenoxy)nicotinonitrile in the lab?
- Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. In case of exposure, remove contaminated clothing, rinse skin with water, and seek medical attention if symptoms persist. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?
- Answer : The crystal structure is stabilized by N–H···N hydrogen bonds forming 2D sheets and π-π stacking (centroid distances ~3.75 Å) between aromatic rings. These interactions influence melting points, solubility, and fluorescence quenching .
Q. How can researchers resolve contradictions in reported bioactivity data for nicotinonitrile derivatives?
- Answer :
- Reproducibility studies : Standardize assay conditions (e.g., cell lines, solvent controls).
- In silico modeling : Use molecular docking to predict binding affinities against target proteins (e.g., kinases).
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .
Q. What computational strategies predict the reactivity of 6-(3-Amino-4-methylphenoxy)nicotinonitrile in catalytic systems?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps).
- Molecular dynamics : Simulate solvent interactions to assess stability in polar/nonpolar media .
Q. What experimental designs optimize fluorescence property evaluation for this compound?
- Answer :
- Factorial design : Vary excitation wavelengths (250–400 nm) and solvent polarity (methanol vs. DMSO) to quantify emission intensity.
- Control variables : Maintain consistent pH and temperature to minimize environmental interference .
Q. How can theoretical frameworks guide research on nicotinonitrile derivatives?
- Answer : Link hypotheses to established theories (e.g., charge-transfer mechanisms for fluorescence) and select methodologies (e.g., crystallography for structural validation) to align with mechanistic studies. Use conceptual frameworks to prioritize substituent modifications for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
